molecular formula C11H10ClN3O B2577515 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one CAS No. 1258651-71-6

2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one

Cat. No.: B2577515
CAS No.: 1258651-71-6
M. Wt: 235.67
InChI Key: SKRMXIZHRLRCHG-UHFFFAOYSA-N
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Description

2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one is a heterocyclic compound that features both pyridine and pyrimidine rings

Scientific Research Applications

2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one has several scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate safety measures. The compound should be used in a well-ventilated area and personal protective equipment should be worn .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as medicine, materials science, or chemical synthesis. Further studies could also investigate its physical and chemical properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one typically involves the reaction of 2-chloropyridine derivatives with ethyl-substituted pyrimidine precursors. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents, such as boronic acids or esters, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine or pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Pyridine N-oxides and pyrimidine N-oxides.

    Reduction: Reduced pyridine and pyrimidine derivatives.

    Substitution: Amino, thio, or alkoxy-substituted pyridine and pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one is unique due to its combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one involves the reaction of 2-chloro-4-picoline with ethyl acetoacetate followed by cyclization and subsequent dehydration.", "Starting Materials": [ "2-chloro-4-picoline", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-picoline in ethanol and add sodium ethoxide. Heat the mixture to reflux for 1 hour.", "Step 2: Add ethyl acetoacetate to the reaction mixture and heat to reflux for 4 hours.", "Step 3: Cool the reaction mixture and add acetic anhydride. Heat the mixture to reflux for 1 hour.", "Step 4: Add water to the reaction mixture and extract with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over sodium sulfate.", "Step 6: Concentrate the organic layer and purify the product by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexanes as the mobile phase.", "Step 7: Dissolve the purified product in sulfuric acid and heat to reflux for 1 hour to dehydrate and cyclize the compound.", "Step 8: Neutralize the reaction mixture with sodium bicarbonate and extract with ethyl acetate.", "Step 9: Wash the organic layer with water and dry over sodium sulfate.", "Step 10: Concentrate the organic layer and purify the product by recrystallization from ethanol." ] }

CAS No.

1258651-71-6

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67

IUPAC Name

2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10ClN3O/c1-2-8-6-10(16)15-11(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3,(H,14,15,16)

InChI Key

SKRMXIZHRLRCHG-UHFFFAOYSA-N

SMILES

CCC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl

solubility

not available

Origin of Product

United States

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